molecular formula C16H15N5OS B2598780 N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide CAS No. 924824-54-4

N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B2598780
CAS No.: 924824-54-4
M. Wt: 325.39
InChI Key: CYNKRHZDXVDIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is a heterocyclic compound featuring a tetrazole core linked via a sulfanyl group to a propanamide backbone substituted with phenyl groups.

Properties

IUPAC Name

N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-12(15(22)17-13-8-4-2-5-9-13)23-16-18-19-20-21(16)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNKRHZDXVDIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide typically involves the formation of the tetrazole ring followed by its attachment to the propanamide moiety. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. This reaction can be catalyzed by various metal catalysts, such as copper or zinc, and often requires elevated temperatures and specific solvents like dimethylformamide (DMF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The compound shares structural motifs with several analogs, including oxadiazole-, thiazole-, and indole-containing derivatives. Key comparisons are summarized below:

Compound Core Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C)
N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide (Target) Tetrazole Phenyl (N1, propanamide) ~352.4 (estimated) Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (7c-f) Oxadiazole + Thiazole Methylphenyl (aryl) 375–389 134–178
N-substituted 2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Oxadiazole + Indole Varied N-substituents (e.g., 8q: CH3) ~350–420 (estimated) Not reported
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5) Tetrazole Ethylphenyl, methylphenyl 335.4 Not reported

Key Observations:

  • The target compound’s tetrazole core differentiates it from oxadiazole-based analogs (e.g., 7c-f, 8a-w), which may influence electronic properties and hydrogen-bonding capacity.
  • Substituents on the aryl groups (e.g., methyl vs.
  • The sulfanyl linkage is conserved across analogs, suggesting a role in stabilizing molecular conformation or mediating interactions with biological targets.
Enzyme Inhibition:
  • Oxadiazole-Indole Derivatives (8a-w): Compound 8q showed potent α-glucosidase inhibition (IC50 = 49.71 µM), outperforming acarbose (IC50 = 38.25 µM) . Compounds 8g and 8h inhibited butyrylcholinesterase (BChE) with IC50 values of 31.62 µM and 33.70 µM, respectively .
Antibacterial Activity:

Hypothetical Implications for the Target Compound:

  • The tetrazole’s bioisosteric properties might enhance metabolic stability compared to oxadiazole analogs.
  • The absence of methyl groups (cf.

Biological Activity

N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide (CAS Number: 25746-67-2) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H12N4OSC_{15}H_{12}N_{4}OS, with a molecular weight of 296.35 g/mol. The structure features a phenyl group attached to a propanamide backbone and a tetrazole ring linked via a sulfur atom.

Chemical Structure:

SMILES O C CSC1 NN NN1C1 CC CC C1 \text{SMILES O C CSC1 NN NN1C1 CC CC C1 }

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrazole compounds have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the phenyl group is believed to enhance the compound's interaction with cellular targets.

Table 1: Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Jurkat<10Caspase activation
HT-29<5Apoptosis induction

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and tetrazole moieties significantly influence the biological activity of the compound. For example, substituents on the phenyl ring can enhance potency against specific cancer cell lines.

Table 3: SAR Findings

ModificationEffect on Activity
Naphthalene substitutionIncreased potency against cancer cells
Alkyl chain lengthOptimal activity observed with ethyl substituent

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of N-substituted tetrazole derivatives, including N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide. The study reported significant cytotoxic effects against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of antimicrobial activity revealed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess efficacy, demonstrating potential for development as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.